(2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate
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Overview
Description
(2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate is a chemical compound with a complex structure that includes bromine, chlorine, and ammoniumolate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate typically involves the reaction of 2-bromobenzyl chloride with (Z)-(4-chlorophenyl)methylideneamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the formation of the ammoniumolate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the (2-bromobenzyl) group with a boronic acid derivative.
Scientific Research Applications
(2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form halogen bonds with target molecules, influencing their activity. The ammoniumolate group can also participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the (Z)-(4-chlorophenyl)methylidene group.
(4-chlorophenyl)methylideneamine: Contains the (Z)-(4-chlorophenyl)methylidene group but lacks the 2-bromobenzyl group.
Uniqueness
(2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate is unique due to the combination of bromine, chlorine, and ammoniumolate groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-(4-chlorophenyl)methanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-14-4-2-1-3-12(14)10-17(18)9-11-5-7-13(16)8-6-11/h1-9H,10H2/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZOHKUDZGBSCO-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+](=CC2=CC=C(C=C2)Cl)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C/[N+](=C/C2=CC=C(C=C2)Cl)/[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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